molecular formula C19H21N3OS B12154971 N-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

N-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12154971
M. Wt: 339.5 g/mol
InChI Key: ZFXSUWRQXHQZJJ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a thienopyrimidine derivative characterized by a bicyclic benzothienopyrimidine core substituted with a 6-methyl group and a 4-ethoxyphenylamine moiety. Thienopyrimidines are structurally analogous to purines, enabling interactions with biological targets such as kinases and receptors.

Properties

Molecular Formula

C19H21N3OS

Molecular Weight

339.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C19H21N3OS/c1-3-23-14-7-5-13(6-8-14)22-18-17-15-10-12(2)4-9-16(15)24-19(17)21-11-20-18/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,20,21,22)

InChI Key

ZFXSUWRQXHQZJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C4=C(CCC(C4)C)SC3=NC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 4-ethoxyaniline with a suitable aldehyde, followed by cyclization with a thiophene derivative. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .

Comparison with Similar Compounds

Structural Modifications and Key Analogs

Thienopyrimidine derivatives differ in substituents on the aromatic ring, alkylation patterns, and heterocyclic extensions. Below is a comparative analysis of the target compound and its analogs:

Compound Substituents Molecular Formula Melting Point (°C) Key References
N-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine (Target) 6-methyl, 4-ethoxyphenyl C₁₉H₂₁N₃OS Not reported
N-(4-chlorophenyl)-7-methyl analog (5a) 7-methyl, 4-chlorophenyl C₁₇H₁₆ClN₃S 170–172
N-(4-methoxyphenyl)-7-methyl analog (5c) 7-methyl, 4-methoxyphenyl C₁₈H₁₉N₃OS 140–142
N-pentyl-2-(methylthio) analog (CAS 108831-86-3) 2-methylthio, N-pentyl C₁₆H₂₃N₃S₂·C₄H₄O₄ Not reported
FGFR1 inhibitor (Compound 27) 7-methyl, 4-[3-(trifluoromethyl)phenoxy] C₁₈H₁₆F₃N₃OS 95–96

Key Observations :

  • The ethoxy group’s larger size may also influence steric interactions in biological targets .
  • Methyl Positioning : The 6-methyl group in the target compound contrasts with 7-methyl analogs (e.g., 5a, 5c), which may alter ring conformation and binding affinity .

Key Findings :

  • Anticancer Potential: The FGFR1 inhibitor (Compound 27) demonstrates high potency, suggesting that electron-withdrawing groups (e.g., trifluoromethyl) enhance kinase binding . The target compound’s 4-ethoxy group may offer a balance between solubility and target engagement.
  • Antimicrobial Activity: Hydrazino-thienopyrimidines show broad-spectrum activity, though the target compound’s efficacy remains untested .
Physicochemical Properties
  • Solubility : The 4-ethoxy group likely improves aqueous solubility compared to chloro or methylthio analogs, critical for bioavailability .
  • Thermal Stability : Higher melting points in chlorophenyl derivatives (e.g., 5a: 170–172°C) suggest stronger crystal packing vs. methoxy (5c: 140–142°C) or ethoxy analogs .

Biological Activity

N-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of benzothieno-pyrimidines, characterized by a fused benzothiophene and pyrimidine structure. The molecular formula is C16H20N2SC_{16}H_{20}N_2S, with a molecular weight of approximately 284.41 g/mol. Its structural features contribute to its biological activity.

Synthesis

The synthesis of N-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine involves multi-step reactions typically starting from commercially available precursors. The synthetic route often includes cyclization and functional group modifications to achieve the desired compound.

Anticancer Activity

Research has indicated that compounds within the benzothieno-pyrimidine class exhibit significant anticancer properties. A study demonstrated that derivatives of this class can selectively target p21-deficient cancer cells, leading to cytotoxic effects through various mechanisms including apoptosis and cell cycle arrest .

Antimicrobial Effects

Another area of investigation has been the antimicrobial activity of N-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine. Preliminary data suggest that this compound exhibits inhibitory effects against several bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antileishmanial Properties

The compound has also been evaluated for its potential as an antileishmanial agent. Structure-activity relationship studies have indicated that modifications in the side chains can enhance activity against Leishmania species . Compounds with similar structures have shown sub-micromolar activity against intra-macrophage L. mexicana amastigotes.

The biological activity of N-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine can be attributed to several mechanisms:

  • Cell Cycle Arrest : In cancer cells, it induces G1 phase arrest leading to reduced proliferation.
  • Apoptosis Induction : The compound triggers apoptotic pathways through caspase activation.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes critical for bacterial survival or cancer cell metabolism.

Case Studies and Research Findings

StudyFindings
Cytotoxicity Evaluation Demonstrated selective toxicity towards p21-deficient cancer cells with IC50 values in the micromolar range .
Antimicrobial Testing Showed significant inhibition against Gram-positive and Gram-negative bacteria; further studies are needed to elucidate specific targets .
Antileishmanial Activity Identified as a lead compound with promising activity against Leishmania spp., highlighting the importance of structural modifications for enhanced efficacy .

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